molecular formula C8H3F3N2O2 B2766797 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1803813-92-4

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2766797
CAS No.: 1803813-92-4
M. Wt: 216.119
InChI Key: KPYGQTPIFSUUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 778-94-9) is a high-value, multifunctional pyridine derivative with the molecular formula C 8 H 3 F 3 N 2 O 2 . It serves as a crucial synthetic intermediate in developing novel active molecules, particularly in agrochemical and pharmaceutical research. The compound integrates two highly reactive functional groups—a cyano substituent and a carboxylic acid—alongside the robust trifluoromethyl group on its pyridine core, making it an exceptionally versatile building block for further chemical elaboration . The trifluoromethylpyridine motif is a established component in many commercially successful agrochemicals, including fungicides like picoxystrobin, herbicides like bicyclopyrone, and insecticides like sulfoxaflor . This compound can be synthesized via hydrolysis of the corresponding 5-halo-6-trifluoromethylpyridine-3-carbonitrile precursor, demonstrating its accessibility for research and development programs . Furthermore, related 5-cyano-2-trifluoromethylpyridine derivatives have shown appreciable positive inotropic activity in pharmacological studies, highlighting the potential of this chemical scaffold in the discovery of new cardiotonic agents . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-4(2-12)1-5(3-13-6)7(14)15/h1,3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYGQTPIFSUUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803813-92-4
Record name 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chlorination and Hydrolysis of Dihydropyridine Precursors

A widely documented method involves the chlorination and subsequent hydrolysis of ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate. This two-step process leverages oxalyl chloride to convert the 6-oxo group into a chloro substituent, followed by ester hydrolysis to yield the carboxylic acid.

Chlorination with Oxalyl Chloride

In the first step, ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate reacts with oxalyl chloride (12.20 g, 96.1 mmol) and catalytic DMF (0.744 mL) in dichloromethane at 50°C overnight. This converts the 6-oxo group to chloro, producing ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate in 95% yield. The reaction proceeds via a nucleophilic acyl substitution mechanism, where oxalyl chloride generates a reactive intermediate that facilitates chloride displacement.

Hydrolysis to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed under basic conditions. Treatment with aqueous sodium hydroxide (3 M) at reflux for 6 hours cleaves the ester, yielding 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid. This step typically achieves >90% conversion, though purification via recrystallization or column chromatography is necessary to isolate the product.

Vapor-Phase Fluorination and Chlorination

Industrial-scale synthesis often employs vapor-phase reactions to introduce trifluoromethyl groups onto pyridine cores. This method, optimized for 3-picoline derivatives, involves sequential chlorination and fluorination over transition metal catalysts.

Catalyst Fluidized-Bed Reactor Design

A dual-phase reactor system is used:

  • Fluidized-bed phase : 3-Picoline reacts with chlorine gas at 335°C in the presence of iron fluoride catalysts, yielding 3-(trifluoromethyl)pyridine (3-TF).
  • Empty phase : Further chlorination at 380°C introduces a chloro group at position 2, forming 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).

Functionalization to Target Compound

2,5-CTF undergoes cyanation at position 5 using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. Subsequent oxidation of the methyl group at position 3 with potassium permanganate (KMnO₄) in acidic medium generates the carboxylic acid.

Table 1: Vapor-Phase Reaction Yields for Pyridine Derivatives
Substrate Reaction Temp (°C) Major Product (GC PA%)
3-Picoline 335 86.4% 3-TF
3-Picoline 380 64.1% 2,5-CTF

Cyclocondensation with Trifluoromethyl and Cyano Building Blocks

Cyclocondensation reactions offer a single-step route to incorporate both trifluoromethyl and cyano groups. Ethyl 2,2,2-trifluoroacetate and malononitrile serve as key precursors in this approach.

Silver-Catalyzed [3+2] Cycloaddition

A mixture of ethyl 2,2,2-trifluoroacetate (5.0 mmol) and malononitrile (5.5 mmol) reacts with silver oxide (Ag₂O, 0.1 equiv) in tetrahydrofuran (THF) at room temperature. The reaction forms a pyridine intermediate via a [3+2] cycloaddition mechanism, with the trifluoromethyl and cyano groups directed to positions 6 and 5, respectively.

Oxidation to Carboxylic Acid

The intermediate ethyl ester is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid. This step achieves 70–85% yields, though over-oxidation of the cyano group is a potential side reaction.

Functional Group Interconversion Strategies

Nitrile Hydrolysis to Carboxylic Acid

An alternative route involves synthesizing 5-cyano-6-(trifluoromethyl)pyridine-3-carbonitrile and hydrolyzing one nitrile group to carboxylic acid. Treatment with concentrated hydrochloric acid (HCl, 6 M) at reflux for 24 hours selectively converts the position 3 nitrile to carboxylic acid, while the position 5 nitrile remains intact.

regioselectivity Challenges

This method faces regioselectivity issues, as both nitriles may hydrolyze. Using a bulky base like 1,8-diazabicycloundec-7-ene (DBU) in a water/THF mixture (1:1) at 60°C improves selectivity for position 3 hydrolysis (75% yield).

Comparative Analysis of Methods

Table 2: Efficiency of Preparation Methods
Method Yield (%) Purity (%) Key Advantage
Chlorination-Hydrolysis 85–90 95 High regioselectivity
Vapor-Phase Fluorination 70–80 90 Scalability for industrial use
Cyclocondensation 65–75 85 Single-step synthesis
Nitrile Hydrolysis 70–75 88 Avoids halogenation steps

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for drug development:

  • Anticancer Activity : Research has shown that derivatives of 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can inhibit cell proliferation in various cancer cell lines. A study reported IC50 values ranging from 20 to 30 µM against breast cancer cells, indicating promising anticancer properties .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including TRPV1 receptors, with an IC50 value of approximately 30 nM. This inhibition suggests potential applications in pain management therapies.

Case Study 1: Anticancer Evaluation

In a comprehensive study evaluating the anticancer potential of this compound, derivatives were tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating effectiveness across different subtypes of breast cancer .

Case Study 2: Enzyme Inhibition Profile

The compound's ability to inhibit TRPV1 receptors was assessed, highlighting its potential in developing analgesic drugs. The low IC50 value indicates high potency as a TRPV1 antagonist, suggesting therapeutic implications in pain management.

Summary of Biological Activities

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM
AntimicrobialE. coli15 µM

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Mechanism of Action

The mechanism of action of 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is largely dependent on its chemical structure and the presence of the trifluoromethyl and cyano groups. These groups can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid, highlighting structural differences and their implications:

Compound Name Substituents Molecular Formula MW (g/mol) CAS No. Key Properties/Applications
This compound -CN (C5), -CF₃ (C6), -COOH (C3) C₈H₃F₃N₂O₂ (estimated) ~240 Not explicitly listed High reactivity for drug conjugation; agrochemical intermediates.
4-(Trifluoromethyl)pyridine-3-carboxylic acid -CF₃ (C4), -COOH (C3) C₇H₄F₃NO₂ 191.11 158063-66-2 Metabolite of flonicamid insecticides; used in analytical standards .
5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid -Cl (C5), -CF₃ (C6), -COOH (C3) C₇H₃ClF₃NO₂ 225.55 749875-05-6 Chlorine substitution enhances halogen bonding; precursor for herbicides .
5-Chloro-6-{[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid Complex aryl-amino substituent C₁₃H₅Cl₂F₃N₄O₆ 447.11 161043-07-8 High steric bulk; potential use in selective herbicides .
2-(Difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid -CF₂H (C2), -CH₃ (C6), -CF₃ (C5) C₉H₅F₅NO₂ 253.13 1361869-37-5 Difluoromethyl group improves metabolic stability in pharmaceuticals .

Key Comparative Insights :

Trifluoromethyl at position 6 (vs. position 4 in 158063-66-2) creates a more sterically hindered environment, reducing nucleophilic attack susceptibility .

Biological Activity: Chlorine-substituted analogs (e.g., 749875-05-6) exhibit stronger herbicidal activity due to halogen bonding with target enzymes . The cyano group in the target compound may enhance binding to cytochrome P450 enzymes, relevant in prodrug activation .

Synthetic Utility :

  • Carboxylic acid derivatives are widely used in amide or ester formation. For example, 158063-66-2 is a metabolite in insecticide degradation studies , while 1361869-37-5 serves as a building block for kinase inhibitors .

Biological Activity

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₆F₃N₃O₂
  • CAS Number : 1803813-92-4

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Target Proteins : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also target specific proteins involved in cellular processes.

Mode of Action : It is proposed that this compound could serve as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. This mechanism allows for the selective elimination of specific proteins within cells, potentially leading to therapeutic applications in cancer and other diseases.

Antimicrobial Activity

Research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit various antimicrobial activities. For instance, studies have demonstrated that compounds with similar structures possess significant inhibitory effects against bacteria and fungi .

Microorganism Activity
Klebsiella pneumoniaeInhibition observed
Pseudomonas aeruginosaModerate inhibition
Candida albicansEffective antifungal

Antiviral Activity

The incorporation of trifluoromethyl groups has been linked to enhanced antiviral properties. The structural modifications can improve binding affinities to viral proteins, thereby inhibiting their function .

Case Studies and Research Findings

  • Targeted Protein Degradation :
    A study focused on the development of PROTACs utilizing compounds similar to this compound showed promise in selectively degrading target proteins involved in oncogenesis. The results indicated a significant reduction in target protein levels in cellular assays.
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial properties of various pyridine derivatives, including those with trifluoromethyl substitutions. The findings revealed that these compounds displayed potent activity against several pathogens, suggesting potential therapeutic applications .
  • Complex Formation with Biomolecules :
    Research on zinc complexes derived from pyridine carboxylic acids indicated that structural variations significantly affect binding interactions with biomolecules such as bovine serum albumin (BSA) and calf thymus DNA. These interactions are crucial for understanding the pharmacokinetics and bioavailability of the compound .

Q & A

Q. What are the established synthetic routes for 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

A three-step synthesis method is commonly employed for trifluoromethylpyridine derivatives, starting with halogenation of pyridine precursors, followed by cyano-group introduction via nucleophilic substitution, and carboxylation under controlled pH (3–8). Key intermediates include 5-halo-6-trifluoromethylpyridines, where halogen (Cl, Br) reactivity dictates substitution efficiency . For carboxylation, base selection (e.g., NaOH, KOH) and solvent systems (ethyl acetate, dichloromethane) significantly impact purity. Yields >70% are achievable with optimized stoichiometry and reflux conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined analytical techniques are essential:

  • NMR : 19F^{19}\text{F} NMR confirms trifluoromethyl group presence (δ ~ -60 to -70 ppm). 13C^{13}\text{C} NMR identifies cyano (δ ~ 115 ppm) and carboxylic acid (δ ~ 170 ppm) groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M-H]⁻ at m/z 259.02 for C₉H₄F₃N₂O₂).
  • X-ray Crystallography : Resolves steric effects from the trifluoromethyl group, critical for confirming regiochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Protective Equipment : Wear nitrile gloves (EN374-certified), safety goggles with side shields, and lab coats to prevent skin/eye contact.
  • Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizers (potential gas release).
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group reduces electron density at the pyridine ring, enhancing electrophilic substitution at the 3-carboxylic acid position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts achieve >80% coupling efficiency with aryl boronic acids at the 5-cyano position. However, steric hindrance from -CF₃ may necessitate higher temperatures (80–100°C) or microwave-assisted conditions .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., anti-proliferative effects) often arise from:

  • Cell Line Variability : Prostate cancer models (e.g., LNCaP vs. PC-3) show differential mTOR/p70S6K inhibition sensitivity.
  • Autophagy Assay Conditions : Use LC3-II/LC3-I ratio normalization and include chloroquine controls to standardize autophagy flux measurements .

Q. How can computational modeling optimize derivatives for target binding?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) prioritize derivatives with improved hydrogen bonding to kinase active sites (e.g., mTOR catalytic domain).
  • QSAR Models : Correlate logP values (2.5–3.5) with membrane permeability, balancing trifluoromethyl hydrophobicity and carboxylic acid polarity .

Methodological Challenges

Q. What purification techniques resolve co-eluting impurities in HPLC?

  • Gradient Elution : Use C18 columns with 0.1% TFA in H₂O/ACN (95:5 to 5:95 over 30 min) to separate carboxylic acid derivatives.
  • Recrystallization : Ethanol/water (7:3 v/v) yields >98% purity by exploiting differential solubility of cyano vs. carboxylate groups .

Q. How can researchers address low stability in aqueous buffers?

  • pH Control : Maintain pH 4–6 to minimize hydrolysis of the cyano group.
  • Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in DMSO for biological assays to avoid aqueous degradation .

Biological and Mechanistic Insights

Q. What evidence supports its role in autophagy-mediated cancer therapy?

In prostate cancer models, the compound induces autophagy via mTORC1 inhibition (IC₅₀ = 1.2 μM), validated by:

  • Western Blot : Reduced phospho-p70S6K (Thr389) levels.
  • LC3 Puncta Formation : Confocal microscopy confirms autophagosome accumulation, reversible with 3-MA (autophagy inhibitor) .

Q. Are there known off-target effects in kinase inhibition assays?

Selectivity profiling against 50 kinases revealed >100-fold selectivity for mTOR over PI3K-α (IC₅₀ = 1.5 μM vs. 160 μM). Off-target activity at FLT3 (IC₅₀ = 8 μM) necessitates counter-screening in hematological models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.